molecular formula C21H16FN3O2S B11603806 (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11603806
M. Wt: 393.4 g/mol
InChI Key: UGZTYOLWEYGNBE-LICLKQGHSA-N
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Description

(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a fluorophenyl group, and a diazinane-4,6-dione core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the diazinane-4,6-dione core under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H16FN3O2S/c1-2-24-12-13(16-8-3-4-9-18(16)24)10-17-19(26)23-21(28)25(20(17)27)15-7-5-6-14(22)11-15/h3-12H,2H2,1H3,(H,23,26,28)/b17-10+

InChI Key

UGZTYOLWEYGNBE-LICLKQGHSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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